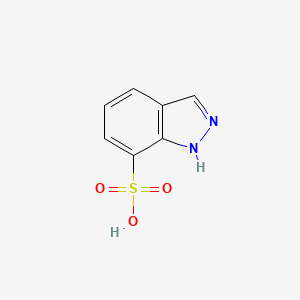

1H-Indazole-7-sulfonic acid

Descripción

Structure

3D Structure

Propiedades

Número CAS |

574758-47-7 |

|---|---|

Fórmula molecular |

C7H6N2O3S |

Peso molecular |

198.2 g/mol |

Nombre IUPAC |

1H-indazole-7-sulfonic acid |

InChI |

InChI=1S/C7H6N2O3S/c10-13(11,12)6-3-1-2-5-4-8-9-7(5)6/h1-4H,(H,8,9)(H,10,11,12) |

Clave InChI |

ZOKUJQYNWMSFJF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)NN=C2 |

SMILES canónico |

C1=CC2=C(C(=C1)S(=O)(=O)O)NN=C2 |

Origen del producto |

United States |

Synthetic Methodologies for 1h Indazole 7 Sulfonic Acid and Analogous Sulfonyl Indazoles

Established Pathways for 1H-Indazole-7-sulfonic Acid Synthesis

The direct introduction of a sulfonic acid group onto the 1H-indazole ring is a primary method for the synthesis of this compound.

The regioselectivity of electrophilic substitution on the 1H-indazole ring is highly dependent on the nature of the electrophile and the reaction conditions. Unlike halogenation or nitration, the direct sulfonation of 1H-indazole has been shown to proceed with high selectivity at the C7 position. Treatment of 1H-indazole with fuming sulfuric acid at elevated temperatures (e.g., 120 °C) leads exclusively to the formation of this compound. thieme-connect.de This specific outcome highlights a reliable and direct pathway to this particular derivative.

In a broader context, the synthesis of other sulfonylated indazoles, such as indazole-sulfonamides, often involves reacting a pre-formed indazole with a suitable sulfonyl chloride. mdpi.comacgpubs.org For instance, 5-nitroindazole (B105863) can be reacted with 2-chloro-5-methoxybenzene-1-sulfonyl chloride in the presence of a base like sodium hydride in DMF to yield the N1-sulfonylated product. mdpi.com Furthermore, electrochemical methods have been developed for the C3-sulfonylation of 2H-indazoles using sulfonyl hydrazides or sodium sulfinates as the sulfonyl source, demonstrating a transition-metal-free approach. acs.orgchim.it

General Synthetic Routes for the Indazole Core Relevant to Sulfonyl-Indazoles

A variety of methods have been established for the construction of the fundamental indazole ring system. These routes are crucial as they can be adapted to produce precursors for sulfonyl-indazoles or can tolerate sulfonyl groups on the starting materials.

Classical and modern methods for indazole synthesis frequently rely on the formation of a diazonium salt from an aniline (B41778) derivative, followed by an intramolecular cyclization.

From o-Alkylanilines: The diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid, followed by an intramolecular cyclization involving the ortho-methyl group, provides a straightforward route to 1H-indazole. chemicalbook.com

From Anthranilic Acid Derivatives: Reductive cyclization of the diazonium salt prepared from anthranilic acid is a well-known method. chemicalbook.com A more specific example involves the ring opening of isatin (B1672199) to form an aminophenylglyoxylic acid, which is then diazotized and reductively cyclized to yield 1H-indazole-3-carboxylic acid. chemicalbook.com

Modern Metal-Free Approaches: A recent metal-free strategy utilizes tert-butyl nitrite (TBN) to generate a diazonium salt in situ from 2-(indolin-3-ylidenemethyl)aniline derivatives. acs.org This intermediate undergoes a cascade of isomerization and intramolecular C–N bond formation to produce indazole-indole hybrids in good yields. acs.org Another catalyst-free method involves the reaction between aryl diazonium salts and diazo esters, proceeding through a diazenium (B1233697) intermediate to form 3-ester-functionalized indazoles. nih.govresearchgate.net

Table 1: Diazotization and Cyclization Approaches to Indazoles

| Starting Material | Reagents | Product Type | Reference(s) |

| o-Toluidine | NaNO₂, Acetic Acid | 1H-Indazole | chemicalbook.com |

| Anthranilic Acid | NaNO₂, HCl, then Na₂SO₃ | 1H-Indazole | chemicalbook.com |

| 2-(Indolin-3-ylidenemethyl)aniline | tert-Butyl Nitrite (TBN) | Indazole-Indole Hybrid | acs.org |

| Aryl Diazonium Salt & Diazo Ester | None (catalyst-free) | 3-Ester-1H-Indazole | nih.govresearchgate.net |

The condensation of a hydrazine (B178648) derivative with a suitably substituted aromatic carbonyl compound is a fundamental and widely used strategy for constructing the indazole ring. This approach typically involves the formation of a hydrazone intermediate which then cyclizes.

Key precursors for this method are often ortho-substituted benzaldehydes or ketones. The reaction of o-halobenzaldehydes, such as o-fluorobenzaldehyde, with hydrazine is a practical route to 1H-indazoles. chemicalbook.comsci-hub.se To circumvent side reactions like the competitive Wolff-Kishner reduction that can occur with direct aldehyde condensation, the reaction can be performed using O-methyloximes of the aldehydes. researchgate.net The E-isomer of the oxime reacts with hydrazine to give the desired indazole, while the Z-isomer can lead to 3-aminoindazoles. researchgate.net This method is also applicable to the synthesis of functionalized indazoles from precursors like 2-formylcyclohexanone, which upon condensation with hydrazine and subsequent dehydrogenation, yields 1H-indazole. chemicalbook.com

In recent years, transition metal-catalyzed C–H activation and functionalization have emerged as powerful, atom-economical tools for the synthesis of complex indazoles. nih.gov These methods often allow for the one-step construction of the indazole core from readily available starting materials. mdpi.com

Palladium-Catalyzed Syntheses: Palladium catalysts are versatile for indazole synthesis. One strategy involves a sequential nitration/cyclization process where sulfonyl hydrazides undergo a Pd-catalyzed double C(sp²)–H bond functionalization to yield 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.orgresearchgate.net Another approach is the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, which cyclize in the presence of a palladium catalyst to form 2-aryl-2H-indazoles. organic-chemistry.org Furthermore, the palladium-catalyzed benzannulation of pyrazoles with internal alkynes offers a convergent route to tetraarylindazoles. nih.govacs.org

Rhodium-Catalyzed Syntheses: Rhodium(III) catalysts are particularly effective for C–H bond functionalization. A common method is the [4+1] annulation of azobenzenes with aldehydes, where the rhodium catalyst facilitates the C-H addition of the azobenzene (B91143) to the aldehyde, followed by cyclization and aromatization to give N-aryl-2H-indazoles. nih.govnih.govacs.org Synergistic rhodium/copper catalysis can be used for the redox-neutral coupling of imidates with nitrosobenzenes to form 1H-indazoles. snnu.edu.cn

Copper-Catalyzed Syntheses: Copper catalysis provides efficient and often low-cost pathways to indazoles. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a copper(I) iodide (CuI) catalyst yields 2H-indazoles through sequential C-N and N-N bond formation. organic-chemistry.orgacs.org Copper catalysts also enable the intramolecular hydroamination of 2-alkynylazobenzenes to produce 3-alkenyl-2H-indazoles. nih.govthieme-connect.com

Table 2: Examples of Transition Metal-Catalyzed Indazole Syntheses

| Catalyst Metal | Substrates | Reaction Type | Product Type | Reference(s) |

| Palladium | Sulfonyl Hydrazide, Cobalt Nitrate | Double C-H Nitration/Cyclization | 3-Nitro-1-sulfonyl-1H-indazole | rsc.orgresearchgate.net |

| Palladium | Pyrazole (B372694), Internal Alkyne | Benzannulation | Substituted Indazole | nih.govacs.org |

| Rhodium | Azobenzene, Aldehyde | C-H Functionalization/Cyclative Capture | N-Aryl-2H-indazole | nih.govnih.govacs.org |

| Rhodium/Copper | Imidate, Nitrosobenzene | C-H Activation, C-N/N-N Coupling | 1H-Indazole | snnu.edu.cn |

| Copper | 2-Bromobenzaldehyde, Amine, NaN₃ | Three-Component One-Pot | 2H-Indazole | organic-chemistry.orgacs.org |

| Copper | 2-Alkynylazobenzene | Intramolecular Hydroamination | 3-Alkenyl-2H-indazole | nih.govthieme-connect.com |

The [3+2] cycloaddition of in situ generated benzynes with 1,3-dipoles like diazo compounds is a powerful, metal-free strategy for constructing the indazole skeleton. benthamscience.com Benzyne (B1209423) is typically generated from precursors such as o-(trimethylsilyl)aryl triflates by treatment with a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.orgorgsyn.org

The reaction of benzyne with monosubstituted diazo compounds initially forms a 3H-indazole adduct. orgsyn.orgorgsyn.org This intermediate often rearranges in situ to the more thermodynamically stable 1H-indazole through a 1,3-hydrogen shift. orgsyn.org The specific outcome and potential for further N-arylation depend on the substituents and reaction conditions. orgsyn.org This methodology provides a versatile entry point to a wide array of substituted 1H-indazoles from simple, readily available components. benthamscience.comresearchgate.net

Strategies for Introducing Sulfonyl Functional Groups onto the Indazole Nucleus or Derivatives

Synthesis of Indazole Arylsulfonamides

A common route to indazole arylsulfonamides involves the reduction of a nitro-indazole to the corresponding amino-indazole, followed by coupling with an arylsulfonyl chloride. For example, new N-[6-indazolyl]arylsulfonamides and N-[alkoxy-6-indazolyl]arylsulfonamides have been prepared by the reduction of 2-alkyl-6-nitroindazoles using tin(II) chloride in different alcohols, followed by reaction with arylsulfonyl chlorides in pyridine. nih.gov

In a different approach, a series of indazole arylsulfonamides were synthesized as CCR4 antagonists. acs.orgnih.gov The synthesis of a 4-cyano analogue, for example, started with the reaction of 3-fluoro-1,2-benzenedicarbonitrile with hydrazine hydrate (B1144303) to form 3-amino-indazole, which was then protected. acs.org Subsequent reaction with 5-chloro-2-thiophenesulfonyl chloride yielded the desired sulfonamide after deprotection. acs.org Another strategy involved the synthesis of a 7-fluoro analogue by treating 2,3-difluoro-6-methoxybenzonitrile (B1308785) with hydrazine hydrate to produce the indazole, which was then alkylated and reacted with 5-chloro-2-thiophenesulfonyl chloride. acs.org

The following table provides examples of synthetic routes to indazole arylsulfonamides:

| Starting Material | Key Reagents | Product Type | Reference |

| 2-Alkyl-6-nitroindazoles | 1. SnCl₂, alcohol2. Arylsulfonyl chloride, pyridine | N-[6-Indazolyl]arylsulfonamides | nih.gov |

| 3-Fluoro-1,2-benzenedicarbonitrile | 1. Hydrazine hydrate2. Boc₂O3. 5-Chloro-2-thiophenesulfonyl chloride4. TFA | 4-Cyano-indazole arylsulfonamide | acs.org |

| 2,3-Difluoro-6-methoxybenzonitrile | 1. Hydrazine hydrate2. 3-Chloromethylbenzonitrile3. 5-Chloro-2-thiophenesulfonyl chloride | 7-Fluoro-indazole arylsulfonamide | acs.org |

Regioselective Functionalization and Alkylation at Indazole Nitrogen Atoms (N1 and N2)

The indazole ring possesses two nitrogen atoms, N1 and N2, which can both be functionalized, often leading to a mixture of regioisomers. nih.govbeilstein-journals.org Achieving regioselectivity in the alkylation of indazoles is crucial for the synthesis of specific, biologically active molecules. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. nih.gov

Direct alkylation of 1H-indazoles typically results in a mixture of N1- and N2-substituted products. nih.gov The regioselectivity of the alkylation can be influenced by various factors, including the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. nih.govresearchgate.net

For instance, studies have shown that the alkylation of indazoles with alkyl halides in the presence of potassium carbonate in DMF can lead to nearly equal amounts of N1 and N2 isomers. dergipark.org.tr However, high N1-selectivity has been observed when using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with electron-deficient indazoles. nih.govbeilstein-journals.org Conversely, excellent N2-regioselectivity can be achieved with C-7 substituted indazoles bearing electron-withdrawing groups like NO₂ or CO₂Me. nih.gov

A regioselective protection strategy involves using a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which directs protection to the N-2 position. This allows for subsequent C-3 lithiation and reaction with various electrophiles. acs.org

The use of trialkyl orthoformates in the presence of sulfuric acid has been reported as a method for the regioselective N2-alkylation of indazoles. connectjournals.com This method is proposed to proceed through a thermodynamically controlled formation of a 1-(dialkoxymethyl)-1H-indazole intermediate followed by an intramolecular rearrangement. connectjournals.com

The following table summarizes the conditions influencing the regioselectivity of indazole N-alkylation:

| Indazole Substituent | Reagents/Conditions | Predominant Isomer | Reference |

| Unsubstituted/Substituted | K₂CO₃, DMF, Alkyl halide | Mixture of N1 and N2 (approx. 1:1) | dergipark.org.tr |

| Electron-deficient (e.g., at C-3) | NaH, THF, Alkyl bromide | N1 | nih.govbeilstein-journals.org |

| C-7 NO₂ or CO₂Me | NaH, THF, Alkylating agent | N2 (≥96% selectivity) | nih.gov |

| Various | Trialkyl orthoformate, H₂SO₄ | N2 | connectjournals.com |

| General | SEM-Cl | N2 protection | acs.org |

Spectroscopic and Diffraction Characterization Methodologies in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, Multinuclear NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of indazole compounds. Both ¹H and ¹³C NMR are instrumental in distinguishing between different isomers, such as the 1H- and 2H-tautomers of indazole. thieme-connect.de The chemical shifts of the protons and carbon atoms in the heterocyclic ring are particularly sensitive to the position of substituents and the tautomeric form. thieme-connect.de

Table 1: Generalized ¹H and ¹³C NMR Chemical Shift Ranges for 1H-Indazoles

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~8.0-8.2 | - |

| H-4 | ~7.6-7.8 | - |

| H-5 | ~7.1-7.4 | - |

| H-6 | ~7.3-7.6 | - |

| H-7 | ~7.8-8.0 | - |

| C-3 | - | ~133-135 |

| C-3a | - | ~120-125 |

| C-4 | - | ~120-128 |

| C-5 | - | ~120-123 |

| C-6 | - | ~125-129 |

| C-7 | - | ~110-115 |

| C-7a | - | ~140-142 |

Note: These are generalized ranges for the 1H-indazole core and will be influenced by substituents and solvent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 1H-Indazole-7-sulfonic acid, IR spectroscopy would be expected to show characteristic absorption bands for the N-H bond of the indazole ring, the S=O and O-H bonds of the sulfonic acid group, and the C=C and C-H bonds of the aromatic system.

Investigations of indazoles and their deuterated forms are well-documented in the literature. thieme-connect.de The N-H stretching vibration in 1H-indazoles typically appears as a broad band in the region of 3100-3300 cm⁻¹. The sulfonic acid group would exhibit strong, characteristic absorptions for the S=O asymmetric and symmetric stretches, usually found in the ranges of 1350-1470 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The O-H stretch of the sulfonic acid would likely be a very broad band overlapping with the N-H stretch.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indazole) | Stretching | 3100-3300 (broad) |

| O-H (Sulfonic Acid) | Stretching | 2500-3300 (very broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| S=O (Sulfonic Acid) | Asymmetric Stretching | 1350-1470 |

| S=O (Sulfonic Acid) | Symmetric Stretching | 1140-1180 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₆N₂O₃S), the calculated molecular weight is approximately 198.20 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation of the parent indazole molecule upon electron impact is known to involve the loss of hydrogen cyanide (HCN). thieme-connect.de For this compound, fragmentation would likely involve the loss of SO₃ (80 Da) or the SO₂OH radical (81 Da). The stability of the indazole ring might lead to characteristic fragments corresponding to the indazole core after the loss of the sulfonic acid group. While extensive mass spectrometry data for indazoles is available, specific fragmentation analysis for the 7-sulfonic acid derivative is not detailed in the searched literature. thieme-connect.de

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Studies on various indazole derivatives have confirmed that the 1H-tautomer is generally preferred in the solid state. thieme-connect.de This technique would be crucial to unambiguously determine the tautomeric form of this compound in its crystalline form.

Furthermore, a crystal structure would reveal the conformation of the sulfonic acid group relative to the indazole ring and detail the hydrogen bonding network, which is expected to be extensive due to the presence of the N-H and S-O-H groups. At present, specific crystallographic data for this compound has not been reported in the surveyed literature.

Electronic Spectroscopy for UV-Vis Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is influenced by the aromatic system and substituents. 1H-indazoles typically exhibit two characteristic absorption bands. thieme-connect.de These bands are generally found in the regions of λmax 250–255 nm and λmax 285–290 nm. thieme-connect.de

The introduction of the sulfonic acid group at the C7 position of the 1H-indazole core is expected to cause a shift in these absorption maxima (either a bathochromic or hypsochromic shift) due to its electronic effects on the chromophore. The electronic spectra of 1H-indazole and 1-methyl-1H-indazole are noted to be nearly identical, highlighting the influence of the N1-H tautomer on the electronic structure. thieme-connect.de

Table 3: Characteristic UV-Vis Absorption for 1H-Indazoles

| Compound Class | Absorption Maximum (λmax) |

|---|---|

| 1H-Indazoles | 250–255 nm |

| 285–290 nm |

Applications of the Indazole Scaffold in Academic Chemical Research

Indazoles as Heterocyclic Building Blocks in Organic Synthesis

Indazoles are highly valued as precursors and versatile components in the construction of more complex chemical structures. cymitquimica.comijsdr.orgresearchgate.net Their utility stems from the reactivity of the heterocyclic ring, which allows for various chemical modifications. cymitquimica.com

The indazole nucleus serves as a foundational element for the synthesis of a wide range of heterocyclic compounds. igi-global.com Organic chemists utilize indazoles as starting materials to build intricate molecular frameworks, which are often challenging to assemble through other synthetic routes. For instance, indazoles can be transformed into more complex fused heterocyclic systems. The ability to readily functionalize the indazole ring at various positions makes it an ideal template for generating molecular diversity. researchgate.net This versatility is crucial in the development of new chemical entities with potential applications in materials science and medicinal chemistry. researchgate.net

Indazole derivatives are frequently employed as substrates in a variety of chemical reactions, most notably in transition-metal-catalyzed cross-coupling reactions. rasayanjournal.co.in These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki cross-coupling reaction, which pairs an organoboron compound with a halide, is a powerful tool for functionalizing the indazole core. nih.gov For example, 5-bromoindazoles can be successfully coupled with various boronic acids to introduce aryl or heteroaryl groups at the 5-position. researchgate.netnih.gov This methodology allows for the efficient production of indazole-based heteroaryl compounds. nih.gov Microwave-assisted Suzuki-Miyaura cross-coupling reactions have also been developed as an efficient method for synthesizing indazole derivatives. rsc.org

Beyond the Suzuki reaction, other palladium-mediated cross-coupling reactions like the Heck, Sonogashira, and Stille reactions have been used to introduce vinyl and alkynyl substituents at the 4-position of the indazole ring. researchgate.net The direct functionalization of the indazole ring through these methods provides an attractive alternative to cyclization reactions for obtaining a wide array of functionalized indazoles. researchgate.net

Table 1: Examples of Cross-Coupling Reactions with Indazole Derivatives

| Reaction Type | Reactants | Catalyst | Product Type | Reference |

| Suzuki Coupling | 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | 5-(pyrrol-2-yl)-1-ethyl-1H-indazole | nih.gov |

| Suzuki Coupling | 3-iodo-N-Boc indazole and aryl/heteroaryl boronic acids | Pd(PPh3)4 | 3-aryl/heteroaryl-NH-indazoles | nih.gov |

| Buchwald-Hartwig | NH-indazole and aryl iodide | CuI | 1-aryl-indazole | nih.gov |

Investigation of Indazole Derivatives in Chemical Biology Research

The indazole scaffold is a prominent feature in many biologically active compounds, making it a subject of intense investigation in chemical biology. researchgate.netmdpi.com Researchers synthesize and study indazole derivatives to understand their interactions with biological targets like enzymes and receptors.

Indazole derivatives have been identified as inhibitors of various enzymes, playing a crucial role in understanding disease pathways and developing potential therapeutic agents. mdpi.comtaylorandfrancis.com For example, a series of 3-substituted 1H-indazoles were synthesized and investigated for their ability to inhibit the IDO1 enzyme. mdpi.com Docking studies suggested that the 1H-indazole motif interacts with the ferrous ion of heme and the hydrophobic pockets of the enzyme, highlighting it as a key pharmacophore for IDO1 inhibition. mdpi.com

In another study, a series of C5- and C6-substituted indazole derivatives were investigated as inhibitors of monoamine oxidase (MAO) enzymes. researchgate.net While only one derivative showed submicromolar inhibition of MAO-A, all compounds were potent inhibitors of MAO-B, with some exhibiting IC50 values in the nanomolar range. researchgate.net Further investigation revealed a competitive mode of inhibition for a selected indazole derivative. researchgate.net Indazole derivatives have also been explored as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. monash.edu

The interaction of indazole derivatives with various G-protein-coupled receptors (GPCRs) is a significant area of research. acs.orgtandfonline.com A series of indazole arylsulfonamides were synthesized and examined as antagonists of the human CC-chemokine receptor 4 (CCR4). acs.org These compounds were found to bind to an intracellular allosteric site on the receptor. acs.org

In the context of neuropsychiatric disorders, novel multi-target ligands based on indazole and piperazine (B1678402) scaffolds have been designed and evaluated for their affinity to dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors. tandfonline.com Molecular modeling studies have been employed to understand the binding modes of these compounds within the receptor pockets. tandfonline.com Furthermore, indazole-3-carboxamide derivatives are well-known for their high affinity for cannabinoid receptors (CB1 and CB2). mdpi.comresearchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of indazole-based compounds for their biological targets. mdpi.comnih.gov These studies involve systematically modifying the indazole scaffold and evaluating the impact of these changes on biological activity.

For instance, in the development of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, SAR studies revealed that the regiochemistry of the amide linker was critical for inhibitory activity. nih.gov Modifications to the aryl moiety attached to the amide also profoundly affected the calcium blocking activity. nih.gov

In the search for inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2), SAR studies of indazole amide derivatives showed that aryl groups at the C3 and C6 positions of the indazole core were crucial for inhibitory activity. mdpi.com Similarly, for selective estrogen receptor degraders (SERDs), SAR studies of indazole-based compounds revealed that replacing an ethyl group with a cyclobutyl group enhanced potency. mdpi.com

Utilization in Materials Science Research

The unique structural and functional properties of indazoles make them valuable building blocks in materials science. researchgate.net Their rigid, aromatic bicyclic system can be functionalized to tune photophysical, electronic, and self-assembly characteristics, leading to novel materials.

The indazole moiety has been successfully integrated into advanced polymers and coatings, imparting specific functionalities. Research has demonstrated the incorporation of indazole derivatives to create materials with tailored properties for electronics and surface modification.

One area of research involves the creation of coordination polymers. A study reported the synthesis of five new multifunctional coordination polymers using 1H-indazole-4-carboxylic acid with transition metal ions like cobalt, nickel, copper, zinc, and cadmium. rsc.org These materials form two-dimensional structures and exhibit interesting magnetic and luminescence properties. rsc.org Specifically, the zinc and cadmium-based polymers show notable luminescence, suggesting their potential as candidates for new luminescent materials. rsc.org

Another approach involves integrating indazoles into polymer matrices. In one study, 5-hydroxyindazole was added to a dopamine polymerization matrix to create novel polydopamine coatings on silica (B1680970) particles. researchgate.net Solid-state NMR spectroscopy confirmed the presence of the indazole within the polymer shell. researchgate.net This work suggests that indazole derivatives can act as chain-terminating agents, influencing the final properties of the polymer. researchgate.net Cytotoxicity studies indicated that polymer particles containing 5-hydroxyindazole had significantly lower toxicity than polydopamine alone. researchgate.net

Furthermore, indazole derivatives have been investigated for developing fluorescent materials. By introducing salicylaldehyde (B1680747) to different positions on the indazole scaffold, researchers have synthesized compounds with fluorescence emissions ranging from turquoise to orange. rsc.org Other research has focused on 3-keto-indazole derivatives which, when dispersed in a phenylbenzoate matrix, successfully produced multi-colored room-temperature phosphorescence. rsc.org Some synthesized 3-substituted-1H-indazoles have shown excellent fluorescence properties with quantum yields as high as 85% and exhibit acid-sensitive turn-off activity. acs.org

Role in Analytical Chemistry as Reference Standards

In analytical chemistry, particularly in pharmaceutical and forensic sciences, the availability of high-purity reference standards is crucial for method validation, quality control, and the accurate identification and quantification of substances. lgcstandards.com Various indazole derivatives are manufactured and sold as analytical reference standards or certified reference materials, often produced under ISO/IEC 17025 and ISO 17034 international standards. lgcstandards.comcaymanchem.com

These standards are used in applications such as:

Pharmaceutical Impurity Analysis: Compounds like 1-Methyl-1H-indazole-3-carboxylic acid (an impurity of Granisetron) and 1H-Indazole-3-carboxylic Acid are used as reference materials for analytical development, stability testing, and release testing of pharmaceutical products. lgcstandards.comlgcstandards.commedchemexpress.com

Forensic Chemistry: Synthetic cannabinoids are a major class of new psychoactive substances. Indazole-based cannabinoids have been developed, and therefore, their corresponding reference materials are essential for forensic laboratories to identify them in seized samples. Examples include AB-CHMINACA 2'-indazole isomer and NNEI 2'-indazole isomer, which are intended for forensic and research applications. caymanchem.comhunlihunli.com

These reference standards are typically supplied as high-purity neat solids accompanied by a comprehensive Certificate of Analysis, ensuring their suitability for sensitive analytical techniques like mass spectrometry. lgcstandards.comcaymanchem.com

Corrosion Inhibition Studies by Indazole Derivatives

Indazole derivatives have attracted significant attention as effective corrosion inhibitors for various metals and alloys in aggressive environments. mdpi.com Their efficacy stems from the presence of nitrogen heteroatoms, an aromatic ring system, and the ability to introduce various functional groups, all of which facilitate strong adsorption onto metal surfaces. mdpi.comafricaresearchconnects.com This adsorption process forms a protective layer that hinders the electrochemical reactions responsible for corrosion. mdpi.combohrium.com

Research has shown that indazoles function by adsorbing onto the metal surface through a process that often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer barrier. africaresearchconnects.combohrium.comresearch-nexus.net The mechanism can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption), where the inhibitor molecules accept electrons from the metal or donate electrons to the metal's unoccupied d-orbitals. africaresearchconnects.comresearchgate.net Potentiodynamic polarization studies frequently classify indazole derivatives as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. bohrium.comresearch-nexus.netresearchgate.net

The inhibition efficiency of indazole derivatives is highly dependent on their molecular structure, concentration, and the specific corrosive environment. For instance, studies on carbon steel in hydrochloric acid (HCl) have shown that the presence of electron-donating groups, such as an amino group (-NH2), enhances inhibition performance compared to electron-withdrawing groups like a nitro group (-NO2). mdpi.comnih.gov This is attributed to the increased electron density on the molecule, which promotes stronger adsorption onto the steel surface. mdpi.comnih.gov

The following table summarizes findings from various research studies, showcasing the effectiveness of different indazole derivatives as corrosion inhibitors on steel and copper under different conditions.

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Optimal Concentration | Reference |

| 5-Aminoindazole (AIA) | Carbon Steel | 1 M HCl | >92% | 2 mM | mdpi.comresearchgate.net |

| 5-Nitroindazole (B105863) (NIA) | Carbon Steel | 1 M HCl | ~84% | 2 mM | mdpi.comresearchgate.net |

| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole | C38 Steel | 1 M HCl | 94.73% | 1 mM | research-nexus.netresearchgate.net |

| 2-methyl-6-nitro-2H-indazole | C38 Steel | 1 M HCl | 96.49% | 1 mM | research-nexus.netresearchgate.net |

| 2-(3-chloro-5-nitro-1H-indazol-1-yl) acetic acid (CNIA) | Mild Steel | 1.0 M HCl | 89% | 1 mM | africaresearchconnects.com |

| 5-Aminoindazole (AIA) | Copper | 3.0% NaCl | >90% | 2 mM | bohrium.com |

| Indazole (IA) | Copper | 3.0% NaCl | ~85% | 2 mM | bohrium.com |

| 4-Chloro-1H-indazole (4-CIA) | Copper | 0.5 M H₂SO₄ | >95% | 1 mM | rsc.org |

Coordination Chemistry and Catalytic Applications of Indazole Based Compounds

Indazole Derivatives as Ligands in Metal Complex Synthesis and Characterization

Indazole and its derivatives are recognized for their versatility as ligands in coordination chemistry. acs.orgnih.gov The indazole ring system, an aromatic heterocycle featuring a fused benzene (B151609) and pyrazole (B372694) ring, possesses two nitrogen atoms that can coordinate to metal ions. This structural motif is found in rare natural products like nigellicine (B1251354) and nigellidine. thieme-connect.de The coordination behavior of indazole ligands can be influenced by the substituents on the ring system, which in turn dictates the geometry and properties of the resulting metal complexes. researchgate.net For instance, the isomeric form of the indazole ligand can vary depending on the metal ion it coordinates with; 4,5,6,7-tetrahydro-1H-indazole adopts its 1H-isomeric form with Cu(II) and Co(II), but switches to the 2H-indazole form with Ag(I). researchgate.net

The synthesis of metal complexes with indazole-based ligands is typically achieved by reacting the indazole derivative with a metal salt in a suitable solvent. researchgate.netscielo.org.mx A variety of these complexes have been synthesized with transition metals such as ruthenium, copper, cobalt, and silver. researchgate.netfrontiersin.org

A comprehensive characterization of these metal complexes is essential to elucidate their structures and properties. The primary techniques employed for this purpose are:

Single-Crystal X-ray Diffraction: This powerful technique provides precise information on the solid-state structure, including bond lengths, angles, and the coordination environment of the metal center. researchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the ligands and complexes in solution. uokerbala.edu.iqresearchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of key functional groups. scielo.org.mxuokerbala.edu.iqmdpi.com

UV-Visible Spectroscopy: This method provides insights into the electronic transitions within the metal complexes. scielo.org.mxuokerbala.edu.iq

Mass Spectrometry: Used to confirm the molecular weight and fragmentation pattern of the synthesized compounds. mdpi.comacs.org

Elemental Analysis: Provides the elemental composition of the complexes, which helps in verifying their stoichiometry. scielo.org.mxresearchgate.netmdpi.com

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic properties of the complexes, which can provide information about the oxidation state and spin state of the metal ion. uokerbala.edu.iqthescipub.com

Studies on ruthenium(III) complexes with indazole ligands, such as indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019), have shown that these complexes can interact with proteins like human serum albumin. frontiersin.orgacs.org Structural analyses have revealed that the ruthenium ions can coordinate to amino acid residues, often losing their original ligands in the process. frontiersin.orgacs.org

Table 1: Selected Examples of Characterized Indazole-Based Metal Complexes

| Complex | Metal Ion | Indazole Ligand | Characterization Techniques | Reference |

| trans-[CuCl₂(H-Ind)₄] | Cu(II) | 4,5,6,7-tetrahydro-1H-indazole | X-ray Diffraction | researchgate.net |

| trans-[CoCl₂(H-Ind)₄] | Co(II) | 4,5,6,7-tetrahydro-1H-indazole | X-ray Diffraction | researchgate.net |

| [Ag(H-Ind)₂]NO₃ | Ag(I) | 4,5,6,7-tetrahydro-2H-indazole | X-ray Diffraction | researchgate.net |

| Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) | Ru(III) | 1H-Indazole | Elemental Analysis, Mass Spectrometry, X-ray Crystallography | acs.org |

This table provides a selection of examples and is not exhaustive.

Investigation of Indazole-Based Compounds in Catalytic Processes

The unique properties of indazole derivatives make them interesting candidates for catalysis. The functionalization of the indazole core can lead to the development of specialized catalysts.

The introduction of a sulfonic acid (-SO₃H) group to organic molecules can create effective Brønsted acid catalysts. scielo.brnih.gov These functionalized materials are often seen as more environmentally friendly alternatives to traditional mineral acids. beilstein-journals.org Sulfonic acid-functionalized catalysts have been successfully employed in a variety of organic reactions, including multicomponent reactions for the synthesis of heterocyclic compounds. scielo.br For instance, sulfonic acid-functionalized ionic liquids have been shown to be efficient and reusable catalysts for reactions like the Biginelli and Hantzsch reactions. scielo.br

While specific research on the catalytic applications of 1H-Indazole-7-sulfonic acid is not extensively available in the reviewed literature, the principles of using sulfonic acid-functionalized aromatic compounds as catalysts are well-established. For example, phenylsulfonic acid groups have been grafted onto mesoporous silica (B1680970) (SBA-15) to create a recyclable heterogeneous acid catalyst. rsc.orgrsc.org This catalyst proved effective in the synthesis of various nitrogen-containing heterocyclic compounds, such as 2H-indazolo[2,1-b]phthalazine-triones. rsc.orgrsc.org The covalent attachment of the sulfonic acid groups to the support prevents leaching, allowing for the catalyst to be reused. rsc.orgrsc.org

The catalytic performance of such acid catalysts is typically evaluated based on several key parameters:

Catalytic Activity: Measured by the reaction yield and the time required for the transformation.

Selectivity: The ability to produce the desired product with minimal side products.

Reusability: The catalyst should maintain its activity over several reaction cycles.

Table 2: Examples of Reactions Catalyzed by Sulfonic Acid Functionalized Compounds

| Catalyst | Reaction Type | Substrates | Key Findings | Reference |

| Phenylsulfonic acid functionalized SBA-15 | One-pot three-component synthesis | Aldehydes, dimedone, phthalhydrazide | Recyclable heterogeneous catalyst, efficient synthesis of 2H-indazolo[2,1-b]phthalazine-triones. | rsc.orgrsc.org |

| Sulfonic acid-functionalized ionic liquids | Biginelli reaction | Aromatic aldehydes, ethyl acetoacetate, urea/thiourea | Excellent yields, short reaction times. | scielo.br |

| Sulfonic acid-functionalized ionic liquids | Hantzsch reaction | Anilines, aromatic aldehydes, diethyl acetylenedicarboxylate | Catalyst could be reused multiple times without significant loss of activity. | scielo.br |

The potential of this compound as a catalyst lies in its bifunctional nature. The sulfonic acid group provides a Brønsted acid site, while the nitrogen atoms of the indazole ring could act as a Lewis base or a coordinating site for a metal, potentially leading to cooperative catalytic effects. Further research is needed to explore the synthesis and catalytic applications of this compound and its metal complexes.

Advanced Research Directions and Future Perspectives for 1h Indazole 7 Sulfonic Acid

Development of Novel and Green Synthetic Methodologies

The synthesis of indazole derivatives has been a subject of intense research, leading to numerous methods for constructing the core bicyclic structure. nih.govresearchgate.net However, the increasing demand for environmentally benign processes in chemical synthesis necessitates a shift towards greener and more efficient methodologies. ijprt.org Future research concerning 1H-Indazole-7-sulfonic acid will likely prioritize the development of such synthetic routes.

Conventional methods for synthesizing indazoles often rely on multi-step procedures that may involve harsh reagents or produce significant waste. samipubco.com Advanced approaches are moving towards one-pot syntheses, milder reaction conditions, and the use of sustainable catalysts. For instance, green methods for general indazole synthesis have been demonstrated using natural, biodegradable catalysts like lemon peel powder, which contains citric acid, under ultrasound irradiation to accelerate the reaction and improve yields. niif.huresearchgate.net Other eco-friendly protocols utilize ammonium (B1175870) chloride (NH4Cl) as a mild acid catalyst in ethanol, achieving high yields in shorter reaction times through simple grinding protocols. samipubco.com

Microwave-assisted synthesis represents another key area of green chemistry, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating. ijprt.orgmdpi.com The application of microwave irradiation has been successful in producing various heterocyclic compounds, including indazoles, through cycloaddition and condensation reactions. mdpi.com The extension of these green techniques to the specific synthesis of this compound and its precursors is a logical and critical next step. This could involve direct sulfonation of a 7-substituted indazole precursor under microwave or ultrasonic conditions or developing a one-pot cyclization and sulfonation process.

| Method Type | Catalyst/Conditions | Advantages | Relevant Precursors |

| Ultrasound-Assisted | Lemon Peel Powder (LPP), DMSO | Natural, biodegradable catalyst; short reaction times; good yields. niif.hu | 2-substituted aldehydes and hydrazine (B178648) hydrate (B1144303). niif.hu |

| Grinding Protocol | NH4Cl, Ethanol | Mild conditions; high yields; simple, low-cost procedure. samipubco.com | Ortho-hydroxybenzaldehyde and hydrazine hydrate. samipubco.com |

| Microwave-Assisted | Acetic Acid | Rapid reaction; improved yields; reduced byproducts. mdpi.com | 1,3-dicarbonyl compounds and hydrazines. mdpi.com |

| Palladium-Catalyzed | Palladium catalysts | High efficiency for C-N bond formation. samipubco.com | Aryl halides. samipubco.com |

| [3+2] Cycloaddition | Arynes and diazo compounds | High synthetic power for forming the indazole core. ucc.ie | Aryne precursors and α-diazocarbonyl compounds. ucc.ie |

Targeted Derivatization for Enhanced Research Utility

The functionalization of the indazole scaffold is crucial for modulating its physicochemical properties and biological activity. This compound serves not only as a compound of interest in its own right but also as a versatile platform for targeted derivatization. Future research will focus on leveraging the sulfonic acid group and other positions on the indazole ring to create libraries of novel compounds for various research applications.

A key strategy for creating diverse 7-substituted indazoles involves the use of potent building blocks like 7-iodo-1H-indazole. researchgate.net This intermediate allows for a range of palladium cross-coupling reactions to introduce different functional groups at the C7 position. A similar approach could be envisioned starting from a 7-amino-1H-indazole, which could be converted to a diazonium salt and subsequently to the sulfonic acid or other derivatives.

The sulfonic acid moiety itself is a prime target for derivatization. It can be converted into a sulfonyl chloride, which is a highly reactive intermediate. This sulfonyl chloride can then react with a wide variety of nucleophiles, such as amines or alcohols, to generate sulfonamides and sulfonate esters, respectively. Indazole sulfonamides are a well-established class of compounds with significant biological activity, including antimicrobial properties. nih.gov This synthetic flexibility allows for the creation of large, diverse libraries of compounds for screening purposes.

Furthermore, derivatization is not limited to the 7-position. Research has shown that functionalization at the N1, N2, and C3 positions can dramatically influence the properties of the molecule. nih.govresearchgate.net For example, N1-alkylation can alter the compound's lipophilicity and metabolic stability, while substitution at the C3 position can be critical for receptor binding. researchgate.netacs.org A comprehensive research strategy would explore multi-site derivatization of the this compound scaffold to fully map its structure-activity relationship.

| Position | Derivatization Strategy | Resulting Functional Group | Potential Utility |

| C7-SO3H | Conversion to sulfonyl chloride, followed by reaction with amines. | Sulfonamide | Chemical biology probes, enzyme inhibitors. nih.gov |

| C7 | Palladium cross-coupling on a 7-halo-indazole precursor. researchgate.net | Aryl, alkyl, cyano groups. researchgate.net | Tuning electronic properties, steric bulk. |

| N1 | Alkylation with alkyl halides. biotech-asia.org | N-Alkyl | Modulating solubility and pharmacokinetic properties. |

| C3 | Bromination followed by coupling reactions. researchgate.net | Bromo, then various substituents. | Introducing key binding motifs. researchgate.net |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology

The unique properties of this compound position it as an ideal candidate for interdisciplinary research, bridging the fields of synthetic chemistry, materials science, and chemical biology.

Materials Science: The sulfonic acid group is a key functional moiety in materials science, most famously in proton-exchange membranes like Nafion. The presence of the -SO3H group on a rigid, aromatic indazole scaffold suggests potential applications in the development of novel proton-conducting materials for fuel cells. Future research could involve the polymerization of vinyl-derivatized this compound or its incorporation into polymer backbones to create new ion-conducting polymers. Additionally, sulfonic acid-functionalized materials, including ionic liquids and solid supports, have been developed as efficient and reusable acid catalysts for organic synthesis. beilstein-journals.org this compound could be immobilized on solid supports like silica (B1680970) or nanoparticles to create novel heterogeneous catalysts.

Chemical Biology: Indazole derivatives are renowned for their wide range of biological activities, functioning as inhibitors of enzymes like protein kinases and as receptor antagonists. nih.govsamipubco.com The sulfonamide functional group is a classic pharmacophore, and indazole-sulfonamides have been specifically designed as antimicrobial agents and allosteric modulators of receptors like CCR4. nih.govacs.org this compound and its derivatives are therefore highly promising candidates for drug discovery and as chemical probes to study biological systems. The sulfonic acid group can increase aqueous solubility, a desirable trait for biological assays, and can serve as a key interaction point (e.g., via hydrogen bonding or salt bridge formation) within a protein's binding site. Future work should involve screening a library of derivatives against various biological targets to uncover new therapeutic leads and research tools. For example, structure-based design could be employed to develop potent and selective inhibitors for specific kinases or other enzymes implicated in disease. nih.gov

The convergence of these fields could lead to innovative applications, such as the development of functionalized biomaterials where the indazole moiety provides a specific biological interaction while the sulfonic acid group controls the material's physical properties. Another possibility is the creation of sensor materials where the binding of a biological target to the indazole derivative induces a measurable change in the material's optical or electronic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-Indazole-7-sulfonic acid, and how can reaction conditions be optimized for reproducibility?

- Methodology : Use stepwise protocols for sulfonation of indazole derivatives, monitoring reaction progress via HPLC or TLC. Key factors include temperature control (e.g., 0–5°C for sulfonation), stoichiometry of sulfonating agents (e.g., chlorosulfonic acid), and inert atmosphere to minimize side reactions. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity .

- Data Validation : Validate purity using NMR (¹H/¹³C), FT-IR (to confirm sulfonic acid group at ~1030 cm⁻¹), and elemental analysis. Cross-reference with literature melting points .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Safety Measures :

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation: Use fume hoods to avoid inhalation of aerosols (H335 risk) .

- Storage: Keep in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Approach :

- Replicate experiments under standardized conditions (e.g., pH, temperature).

- Use advanced techniques like dynamic light scattering (DLS) to assess aggregation behavior.

- Compare solvent systems (e.g., DMSO vs. aqueous buffers) and document ionic strength effects .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

- Methodology :

- Density Functional Theory (DFT): Calculate electron density maps (e.g., using B3LYP/6-31G* basis sets) to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate interactions with metal catalysts (e.g., Pd or Cu) to optimize coupling reaction pathways .

Q. How do structural modifications to the sulfonic acid group impact ion transport properties in polymer membranes?

- Experimental Design :

- Synthesize derivatives (e.g., fluorinated analogs) and measure proton conductivity via electrochemical impedance spectroscopy (EIS).

- Analyze morphology using SAXS or TEM to correlate domain spacing with transport efficiency .

Q. What strategies mitigate degradation of this compound under oxidative conditions?

- Approach :

- Accelerated aging tests: Expose samples to H₂O₂ or UV light, then quantify degradation products via LC-MS.

- Stabilizers: Evaluate additives (e.g., radical scavengers like BHT) using cyclic voltammetry to assess redox behavior .

Data Management and Reporting

Q. How should researchers document synthetic yields and impurities for reproducibility?

- Best Practices :

- Report yields as mass-based percentages with error margins (±SD from ≥3 trials).

- Include HPLC chromatograms (with retention times) and NMR integration values for purity assessment .

Q. What frameworks ensure rigorous formulation of research questions for grant proposals?

- Guidance : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.